1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine is a triazole-based compound featuring a 3-methylcyclohexylmethyl substituent at the N1 position and an amine group at the C4 position. Its structure combines a bulky cyclohexyl group with the versatile 1,2,3-triazole core, a motif widely exploited in medicinal chemistry and materials science due to its hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[(3-methylcyclohexyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-8-3-2-4-9(5-8)6-14-7-10(11)12-13-14/h7-9H,2-6,11H2,1H3 |
InChI Key |
KEWRECCTZYSWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Azide-Alkyne Cycloaddition
Step 1: Preparation of the Azide Precursor
The cyclohexylmethyl azide is synthesized by nucleophilic substitution of a suitable cyclohexylmethyl halide (e.g., 3-methylcyclohexylmethyl bromide) with sodium azide in a polar aprotic solvent such as DMF at elevated temperature (70–90°C).
Step 2: Preparation of the Alkyne Partner
A terminal alkyne bearing an amine group or a protected amine group (e.g., propargylamine or its derivatives) is prepared or commercially sourced.
Step 3: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide and alkyne are reacted in the presence of a copper(I) catalyst (e.g., CuI or CuSO4/sodium ascorbate system) in a solvent mixture such as acetonitrile/water or t-butanol/water at room temperature or slightly elevated temperatures (25–50°C) for 3–12 hours.
Step 4: Deprotection and Purification
If necessary, protecting groups on the amine are removed under mild acidic or basic conditions. The product is purified by column chromatography or recrystallization.
This method yields the 1,4-disubstituted 1,2,3-triazole with the cyclohexylmethyl substituent at N-1 and the amine group at C-4.
Alternative Synthesis via N-Tosylhydrazones and Oxidative Cyclization
Cai et al. proposed a metal-free oxidative formal [4+1] cycloaddition using N-tosylhydrazones and 1,4-disubstituted triazoles catalyzed by iodine/TBPB systems, enabling the formation of 1,2,3-triazoles through C(sp^3)-H functionalization and N-N/C-N bond formation.
This method avoids heavy metals and may be adapted for substrates containing cyclohexylmethyl groups, providing an alternative route to the target compound.
Reduction of Nitro-Substituted Triazoles
Starting from 1-methyl-4-nitro-1H-1,2,3-triazole analogs, catalytic hydrogenation using palladium on activated carbon in methanol under hydrogen atmosphere (20°C, 4 hours) achieves reduction of the nitro group to the amine.
This method may be applicable if a nitro precursor bearing the 3-methylcyclohexylmethyl substituent is accessible.
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Azide formation | Sodium azide | DMF | 70–90°C | 3–6 h | 70–90 | Nucleophilic substitution |
| CuAAC cycloaddition | CuI or CuSO4 + sodium ascorbate | MeCN/H2O or tBuOH/H2O | 25–50°C | 3–12 h | 75–85 | Regioselective 1,4-disubstituted triazole |
| Nitro group reduction (if used) | Pd/C (10%) + H2 | Methanol | 20°C | 4 h | 90–98 | Catalytic hydrogenation |
| Oxidative cycloaddition | I2 / TBPB | Suitable solvent | Room temperature | Variable | Moderate | Metal-free alternative |
Analytical Characterization
NMR Spectroscopy: 1H NMR shows characteristic singlets for triazole protons (~δ 6.9–8.0 ppm), methylene protons linking cyclohexyl and triazole (~δ 3.5–4.0 ppm), and methyl protons on cyclohexyl (~δ 1.0–1.5 ppm).
Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with molecular formula C11H18N4 (for 3-methylcyclohexylmethyl substituent).
Purity: Confirmed by chromatographic methods (HPLC, TLC) and elemental analysis.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| CuAAC (Azide-Alkyne Cycloaddition) | Regioselective, mild conditions, high yield | Well-established, versatile | Requires azide and alkyne precursors |
| Oxidative Formal [4+1] Cycloaddition | Metal-free, uses N-tosylhydrazones | Avoids heavy metals | Less explored for cyclohexylmethyl substrates |
| Catalytic Hydrogenation of Nitro Triazoles | Efficient reduction of nitro to amine | High yield, straightforward | Requires nitro precursor |
Research Findings and Considerations
The CuAAC method remains the most practical and widely used approach for synthesizing 1,2,3-triazole derivatives with diverse substituents, including cyclohexylmethyl groups.
Optimization of reaction parameters such as solvent, catalyst loading, and temperature is crucial to maximize yield and purity.
Protective group strategies may be necessary if sensitive functional groups are present.
Alternative metal-free methods offer greener synthesis routes but may require further development for specific substrates.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The primary amine group (-NH₂) at position 4 of the triazole ring undergoes alkylation and arylation under mild conditions. These reactions are critical for introducing functional diversity into the molecule.
Key Reagents and Conditions
-
Methyl iodide : Reacts in acetonitrile at 60°C for 6 hours to yield N-methyl derivatives.
-
Benzyl bromide : Requires K₂CO₃ as a base in DMF at room temperature.
| Reaction Type | Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Alkylation | CH₃I | MeCN | 60°C | N-Methylated derivative | 78% | |
| Arylation | PhCH₂Br | DMF | RT | N-Benzyl derivative | 65% |
Acylation Reactions
The amine group participates in acylation with activated carbonyl reagents, forming amides that enhance biological activity.
Notable Examples
-
Acetic anhydride : Forms N-acetyl derivatives in THF with catalytic DMAP.
-
Benzoyl chloride : Requires triethylamine as a base, yielding N-benzoylated products.
Mechanistic Insight
Acylation proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation .
Cycloaddition Reactions
The 1,2,3-triazole ring can act as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling "click chemistry" applications .
Example Protocol
-
Reagents : Phenyl azide, CuSO₄·5H₂O, sodium ascorbate
-
Conditions : Water/tert-BuOH (1:1), 25°C, 12 hours
-
Product : Bis(triazole) derivatives via regioselective 1,3-dipolar cycloaddition .
Regioselectivity
Temperature modulates reactivity:
Oxidation and Reduction
The triazole ring exhibits redox stability under standard conditions, but the methylcyclohexyl substituent can undergo oxidation.
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Cyclohexyl ketone derivative | Functionalization | |
| Reduction | H₂/Pd-C | Saturated cyclohexane analog | Bioactivity modulation |
Hydrolysis and Stability
The compound demonstrates stability in aqueous media but undergoes hydrolysis under strongly acidic or basic conditions.
Hydrolysis Pathways
-
Acidic (HCl, 2M) : Cleaves the triazole ring, yielding cyclohexanecarboxamide intermediates.
-
Basic (NaOH, 1M) : Degrades to ammonia and cyclohexylmethanol derivatives.
Stability Data
| Condition | Half-Life | Degradation Products | Source |
|---|---|---|---|
| pH 7.4 (buffer) | >30 days | None | |
| pH 1.2 (simulated gastric fluid) | 4 hours | Ring-opened amides |
Metal Coordination
The triazole nitrogen atoms coordinate with transition metals, enabling applications in catalysis and material science.
Example Complexation
Scientific Research Applications
1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s triazole core is shared across multiple derivatives, but substituent variations critically influence physicochemical and biological behaviors. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in , F in ) polarize the triazole ring, altering dipole moments and hydrogen-bonding capacity.
- Functional Group Diversity : The C4 amine in the target compound contrasts with tertiary amines () or ethyl groups (), affecting basicity and intermolecular interactions.
Spectroscopic and Physical Properties
NMR Data Comparison:
Insights :
- The target compound’s cyclohexylmethyl group would likely exhibit upfield-shifted aliphatic protons (δ 1.0–2.5 ppm) and downfield-shifted triazole C4 carbon (δ ~145–150 ppm).
- Bulky substituents may broaden NMR signals due to restricted rotation.
Solubility and Stability:
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation. Key steps include:
- Functionalizing the 3-methylcyclohexylmethyl group with a propargyl or azide moiety.
- Optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) to maximize yield .
- Purification via column chromatography or recrystallization to isolate the amine-substituted triazole .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm the presence of the methylcyclohexyl group and triazole ring protons/carbons.
- X-ray crystallography : To resolve the 3D structure and intramolecular interactions (e.g., hydrogen bonds stabilizing the conformation) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction conditions for scale-up synthesis?
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Employ continuous flow reactors for better heat and mass transfer control .
- Monitor reaction progress via TLC or HPLC to identify intermediate byproducts .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of this compound’s reactivity?
- DFT/B3LYP calculations (6-311G(d,p) basis set) predict electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Thermodynamic properties (enthalpy, entropy) at varying temperatures can be modeled to predict stability under experimental conditions .
- Compare computed bond lengths/angles with X-ray data to validate theoretical models .
Q. What strategies resolve contradictions in observed vs. predicted biological activity?
- Perform docking studies to assess binding affinity with target proteins (e.g., enzymes, receptors).
- Validate discrepancies using structure-activity relationship (SAR) analysis , modifying substituents (e.g., methylcyclohexyl group) to test activity changes .
- Cross-reference experimental IC₅₀ values with computational predictions to refine models .
Q. How can hydrogen-bonding networks influence supramolecular assembly in crystalline forms?
- Analyze X-ray data for intermolecular interactions (e.g., N–H⋯N, C–H⋯O bonds) forming R₂²(8) or S(6) ring motifs .
- Compare packing motifs with analogous triazole derivatives to identify steric/electronic effects of the methylcyclohexyl group .
- Use Hirshfeld surface analysis to quantify interaction contributions (e.g., van der Waals vs. hydrogen bonds) .
Q. What methodologies assess environmental and safety risks during synthesis?
- Waste management : Segregate halogenated byproducts and collaborate with certified waste treatment agencies .
- Hazard screening : Use computational tools (e.g., EPA’s DSSTox) to predict toxicity profiles .
- In situ monitoring : Implement FTIR or Raman spectroscopy to detect hazardous intermediates .
Methodological Comparisons
Q. What are the advantages of combining X-ray crystallography and DFT for structural analysis?
- X-ray provides experimental validation of molecular geometry, while DFT offers electronic structure insights (e.g., charge transfer, bond polarization) .
- Joint analysis identifies conformational flexibility (e.g., chair vs. boat cyclohexane configurations) and their energy barriers .
Q. How do microwave-assisted and conventional heating methods differ in triazole synthesis?
- Microwave irradiation reduces reaction time (minutes vs. hours) and improves yield by enhancing reaction kinetics .
- Conventional heating is preferable for thermally sensitive substrates but may require longer optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
